4-Benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
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Overview
Description
4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) is a complex organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and industrial applications due to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) involves multiple steps, typically starting with the preparation of the benzoyl and hydroxy phenylene components. These components are then reacted with diazonaphthalene sulfonate under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is exploited in various applications, including labeling and detection of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate)
- 4-Benzoyl-3-hydroxy-1,2-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate)
- 1,1′-(4-Benzoyl-2-hydroxy-1,3-phenylene) bis(6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonate)
Uniqueness
What sets 4-BENZOYL-2-HYDROXY-1,3-PHENYLENE BIS(6-DIAZO-5,6-DIHYDRO-5-OXONAPHTHALENE-1-SULFONATE) apart from similar compounds is its specific structural configuration, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
IUPAC Name |
5-[4-benzoyl-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy-2-hydroxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H18N4O10S2/c34-36-24-15-12-19-21(30(24)39)8-4-10-27(19)48(42,43)46-26-17-14-23(29(38)18-6-2-1-3-7-18)33(32(26)41)47-49(44,45)28-11-5-9-22-20(28)13-16-25(37-35)31(22)40/h1-17H,(H-2,39,40,41) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPKYAUSRDAJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)O)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18N4O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93965-14-1 |
Source
|
Record name | 4-Benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093965141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-benzoyl-2-hydroxy-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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